2,2-Dimethylpiperidin-4-ol

Description

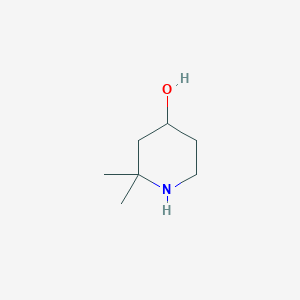

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)5-6(9)3-4-8-7/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBILPLZRULHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,2-Dimethylpiperidin-4-ol for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Pharmaceutical Intermediate

Introduction

2,2-Dimethylpiperidin-4-ol is a heterocyclic organic compound that has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. Its unique structural framework, featuring a piperidine ring substituted with two methyl groups at the 2-position and a hydroxyl group at the 4-position, makes it a valuable building block in the synthesis of complex molecules.[1] This guide provides a detailed overview of the chemical and physical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The precise arrangement of atoms in this compound underpins its chemical behavior and utility as a synthetic intermediate.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2-Dimethyl-4-piperidinol, 4-Piperidinol, 2,2-dimethyl- | [1] |

| CAS Number | 937681-12-4 | [1] |

| Molecular Formula | C₇H₁₅NO | [1][2][3] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| Canonical SMILES | CC1(CCN(C(C)C)C1)O | |

| InChI Key | UIBILPLZRULHTE-UHFFFAOYSA-N | [3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Melting Point | 78 °C (recrystallized from ethanol/water) | [1] |

| Boiling Point | 66 °C at 0.2 Torr | [1] |

| Appearance | Data not available | [1] |

| Solubility | Data not available | [1] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of research, driven by the demand for novel pharmaceutical agents. Piperidin-4-ones, which are precursors to compounds like this compound, are valuable intermediates in the synthesis of a wide range of therapeutic compounds.[4] These include important drugs such as fentanyl, haloperidol, and various antitumor agents.[4]

The synthesis of piperidin-4-ones with substitutions at the carbon atom adjacent to the nitrogen, such as the 2,2-dimethyl substitution, has been a challenge.[4] However, new methods are being developed to create a variety of substitution patterns, which is critical for exploring the structure-activity relationships of new drug candidates.[4]

One common synthetic route to piperidinols involves the reduction of the corresponding piperidinone. For example, the synthesis of 2,2,6,6-tetramethyl-4-piperidinol can be achieved through a one-pot cascade catalytic reaction involving acetone, ammonia, and hydrogen.[5] A similar strategy could be adapted for the synthesis of this compound.

Caption: Generalized reduction of a piperidinone to a piperidinol.

The reactivity of this compound is primarily governed by the hydroxyl and secondary amine functional groups. The hydroxyl group can undergo esterification, etherification, and oxidation, while the secondary amine is nucleophilic and can be alkylated or acylated.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural motif is found in a range of biologically active molecules.

One notable application is in the synthesis of diphenylpyraline derivatives with potent antimycobacterial activities.[1] These compounds are particularly effective against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. The piperidine core of this compound is essential for the development of new and more effective treatments for this global health threat.[1]

The broader class of piperidine-containing compounds has been instrumental in the development of antimycotics.[6] Furthermore, piperidine derivatives are being investigated as potential inhibitors of glutaminyl cyclase isoenzymes for cancer therapy.[7] The versatility of the piperidine scaffold, as exemplified by this compound, makes it a valuable component in the design and synthesis of novel therapeutic agents.

Caption: Applications of this compound in drug development.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below are generalized protocols for acquiring and interpreting key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Expected Signals: Resonances for the methyl groups, methylene protons on the piperidine ring, the methine proton at C4, and the hydroxyl and amine protons. The chemical shifts and coupling patterns will be indicative of their relative positions.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon NMR spectrum.

-

Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

-

Expected Signals: Resonances for the two methyl carbons, the quaternary carbon at C2, the methylene carbons, and the methine carbon at C4.

-

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.

-

Mass Spectrometry (MS)

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic method (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis:

-

Expected Molecular Ion: In ESI-MS, expect to observe the protonated molecule [M+H]⁺ at m/z 130.12.

-

Fragmentation Pattern: The fragmentation pattern will provide structural information, such as the loss of a methyl group or a water molecule.

-

Safety and Handling

While specific safety data for this compound is limited, general precautions for handling piperidine derivatives should be followed.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[8]

-

Ventilation: Use only under a chemical fume hood to avoid inhalation of mists, vapors, or sprays.[8]

-

Handling: Do not get in eyes, on skin, or on clothing.[8] Avoid ingestion.[8] Keep away from open flames, hot surfaces, and sources of ignition.[8] Use non-sparking tools and take precautionary measures against static discharges.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10] Store in a corrosives area away from heat, sparks, and flame.[8][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9]

In case of exposure, seek immediate medical attention.[8]

Conclusion

This compound is a versatile and valuable building block in modern medicinal chemistry. Its unique structure provides a scaffold for the synthesis of a diverse range of bioactive molecules, from antimycobacterial agents to potential cancer therapeutics. A comprehensive understanding of its chemical and physical properties, coupled with safe handling practices, is essential for its effective utilization in research and drug development.

References

- 1. Cas 937681-12-4,this compound | lookchem [lookchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Molecular structure of 2,2-Dimethyl-4-piperidinol

An In-depth Technical Guide to the Molecular Structure of 2,2-Dimethyl-4-piperidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle for constructing complex molecular architectures.[3] Within this important class of heterocycles, 2,2-Dimethyl-4-piperidinol emerges as a significant building block, particularly in the development of novel therapeutic agents.[4] Its structure, featuring a gem-dimethyl substitution adjacent to the nitrogen atom and a hydroxyl group at the C4 position, imparts specific conformational constraints and reactivity that are crucial for its utility in drug discovery.

This guide provides a comprehensive exploration of the molecular structure of 2,2-Dimethyl-4-piperidinol. We will delve into its stereochemistry, conformational analysis, and spectroscopic signature. Furthermore, we will examine its synthesis, reactivity, and applications, offering insights grounded in established chemical principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of piperidine-based compounds in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of 2,2-Dimethyl-4-piperidinol is essential for its effective use in a laboratory setting. The following table summarizes its key chemical and physical data.

| Property | Value | Source |

| IUPAC Name | 2,2-Dimethylpiperidin-4-ol | [4] |

| CAS Number | 937681-12-4 | [4] |

| Molecular Formula | C₇H₁₅NO | [4] |

| Molecular Weight | 129.20 g/mol | [4] |

| Melting Point | 78 °C (from ethanol/water) | [4] |

| Boiling Point | 66 °C (at 0.2 Torr) | [4] |

| Storage Temperature | 2–8 °C under inert gas | [4] |

Molecular Structure and Conformational Analysis

The three-dimensional structure of 2,2-Dimethyl-4-piperidinol is predominantly dictated by the conformation of its six-membered piperidine ring. Like cyclohexane, the piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain.[5][6]

The Chair Conformation

The chair conformation is the most stable arrangement for the piperidine ring in 2,2-Dimethyl-4-piperidinol.[6][7] In this conformation, the substituents can occupy either axial or equatorial positions. The gem-dimethyl group at the C2 position introduces significant steric bulk, influencing the overall ring conformation and the preferred orientation of the hydroxyl group at the C4 position.

Influence of Substituents

-

Gem-Dimethyl Group (C2): The presence of two methyl groups on the same carbon atom (C2) "locks" this part of the ring, influencing the puckering and stability of the chair form.

-

Hydroxyl Group (C4): The hydroxyl group at the C4 position can exist in either an axial or an equatorial orientation. The equatorial position is generally favored for substituents on a six-membered ring to minimize 1,3-diaxial interactions. Therefore, the trans isomer, with the hydroxyl group in the equatorial position, is expected to be the thermodynamically more stable conformer.

-

Nitrogen Atom (N1): The nitrogen atom introduces a degree of flexibility compared to cyclohexane. The lone pair of electrons on the nitrogen and the attached hydrogen atom also have steric demands that contribute to the overall conformational preference.

The interplay of these structural features dictates the molecule's shape, which in turn influences its reactivity and biological activity.

Caption: Chair conformations of 2,2-Dimethyl-4-piperidinol.

Spectroscopic Characterization

The molecular structure of 2,2-Dimethyl-4-piperidinol can be unequivocally confirmed through a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized below.

| Technique | Expected Features |

| ¹H NMR | - N-H proton: A broad singlet. - O-H proton: A broad singlet, its chemical shift is solvent-dependent. - C4-H proton: A multiplet, its coupling pattern will depend on the axial/equatorial orientation. - CH₂ protons (C3, C5, C6): Complex multiplets. - CH₃ protons (C2): Two distinct singlets due to the chiral center at C4. |

| ¹³C NMR | - C2: A quaternary carbon signal. - C4: A signal for the carbon bearing the hydroxyl group. - C3, C5, C6: Signals for the methylene carbons. - Methyl Carbons: Two signals for the non-equivalent methyl groups. |

| IR Spectroscopy | - O-H stretch: A broad band around 3300-3400 cm⁻¹. - N-H stretch: A moderate band around 3300 cm⁻¹. - C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹. - C-O stretch: A strong band in the 1050-1150 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 129). - Fragmentation: Loss of a methyl group (M-15), loss of water (M-18), and other characteristic fragments from the piperidine ring cleavage. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Synthesis and Reactivity

Synthetic Pathway

A common and efficient method for the preparation of 4-piperidinol derivatives is the reduction of the corresponding 4-piperidone.[8] In the case of 2,2-Dimethyl-4-piperidinol, the precursor is 2,2-Dimethyl-4-piperidone.

Caption: Synthetic workflow for 2,2-Dimethyl-4-piperidinol.

Experimental Protocol: Reduction of 2,2-Dimethyl-4-piperidone

The following is a representative protocol for the synthesis of 2,2-Dimethyl-4-piperidinol.

Materials:

-

2,2-Dimethyl-4-piperidone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 2,2-Dimethyl-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with a suitable organic solvent like diethyl ether or dichloromethane multiple times.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2,2-Dimethyl-4-piperidinol can be purified by recrystallization or column chromatography to yield the final product.

Self-Validation: The purity and identity of the synthesized product should be confirmed using the spectroscopic methods outlined in the previous section (NMR, IR, MS) and by measuring its melting point.

Applications in Medicinal Chemistry and Drug Development

The structural features of 2,2-Dimethyl-4-piperidinol make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

-

Anti-tuberculosis Agents: 2,2-Dimethyl-4-piperidinol is a key intermediate in the synthesis of diphenylpyraline derivatives that have shown potent antimycobacterial activities.[4] These compounds are effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[4]

-

Scaffold for Bioactive Molecules: The piperidine ring is a common feature in many clinically used drugs.[1][3] The hydroxyl and amino groups of 2,2-Dimethyl-4-piperidinol provide two points for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.

-

Dopamine Transporter Ligands: Hydroxypiperidine analogues have been investigated as high-affinity ligands for the dopamine transporter, which could have applications in the treatment of conditions like cocaine addiction.[9]

-

Anticancer and Antioxidant Properties: Various piperidine derivatives have been studied for their potential anticancer and antioxidant activities.[10][11]

Safety and Handling

Piperidine and its derivatives should be handled with care in a well-ventilated area, preferably a fume hood.[12][13]

Personal Protective Equipment (PPE):

-

A lab coat is mandatory.[15]

Handling Precautions:

-

Keep away from heat, sparks, and open flames.[15]

-

In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[14][15]

Always consult the Safety Data Sheet (SDS) for the specific compound before use for detailed information on hazards, handling, and emergency procedures.[14][15]

Conclusion

2,2-Dimethyl-4-piperidinol is a structurally well-defined molecule with significant potential in synthetic and medicinal chemistry. Its conformational preferences, governed by the piperidine chair form and the steric influence of its substituents, are key to its utility. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification and characterization. As a versatile synthetic intermediate, 2,2-Dimethyl-4-piperidinol continues to be a valuable tool for the development of novel compounds with a wide range of biological activities, underscoring the enduring importance of the piperidine scaffold in drug discovery.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas 937681-12-4,this compound | lookchem [lookchem.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 9. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. nwmedj.org [nwmedj.org]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.cn [capotchem.cn]

- 15. assets.thermofisher.com [assets.thermofisher.com]

The Synthetic Chemist's Guide to Piperidine Derivatives: Core Strategies and Practical Applications

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties such as basicity, lipophilicity, and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore presentation.[2][3] This technical guide provides an in-depth review of the principal synthetic strategies for constructing piperidine derivatives. We move beyond a simple catalog of reactions to explore the mechanistic rationale, practical considerations, and comparative advantages of each approach. Key methodologies covered include the catalytic hydrogenation of pyridines, intramolecular cyclization via reductive amination, cycloaddition reactions like the aza-Diels-Alder, and the classic Pictet-Spengler reaction. For each, we provide field-proven insights, detailed experimental protocols, and quantitative data to empower researchers in drug discovery and development.

Introduction: The Enduring Importance of the Piperidine Scaffold

The six-membered saturated nitrogen heterocycle, piperidine, is one of the most ubiquitous structural motifs in pharmaceuticals.[4][5] From stimulants like methylphenidate to antipsychotics like risperidone and allergy medications like fexofenadine, the piperidine core is a testament to its versatility and "drug-like" properties.[1][6] The development of efficient, cost-effective, and stereocontrolled methods for the synthesis of substituted piperidines is therefore a critical task in modern organic and medicinal chemistry.[4]

This guide is structured to provide both the novice and the experienced scientist with a robust understanding of the primary synthetic avenues. We will delve into the causality behind experimental choices—why one catalyst is chosen over another, or how reaction conditions can be tuned to control stereochemistry—to provide a practical and authoritative resource for laboratory application.

The Direct Approach: Catalytic Hydrogenation of Pyridines

The most atom-economical route to piperidines is the direct reduction of their aromatic pyridine precursors.[7] This method involves the addition of three equivalents of hydrogen across the aromatic ring, a transformation that, while conceptually simple, is challenged by the high resonance stability of the pyridine ring and the potential for the nitrogen lone pair to poison the catalyst.[7]

Mechanistic Considerations and Catalyst Selection

The hydrogenation of pyridines can be achieved with both heterogeneous and homogeneous catalysts.[7]

-

Heterogeneous Catalysis: This is the most common approach, especially on an industrial scale, due to the ease of catalyst separation.[7] Platinum group metals (PGMs) are highly effective.

-

Palladium on Carbon (Pd/C): Often used with an acidic additive to protonate the pyridine nitrogen, which facilitates reduction.[7]

-

Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst, particularly effective under acidic conditions (e.g., in glacial acetic acid), which helps mitigate catalyst poisoning.[8]

-

Rhodium on Carbon (Rh/C): Demonstrates high activity and can operate under milder conditions than other catalysts.[9]

-

-

Homogeneous Catalysis: These systems can offer superior selectivity under milder conditions. Recent advances have focused on iridium(III) complexes that facilitate an "ionic hydrogenation" pathway. This approach activates the pyridine via protonation, followed by hydride addition, and shows remarkable tolerance for sensitive functional groups like nitro, bromo, and alkenyl moieties.[10]

The choice of catalyst and conditions is critical for achieving chemoselectivity, especially when other reducible functional groups are present in the substrate.

General Experimental Protocol: Hydrogenation of 2-Phenylpyridine with PtO₂

The following protocol is adapted from the work of ReddyMasu Sreenivasulu et al. and illustrates a typical procedure for pyridine hydrogenation using Adams' catalyst.[8]

Step-by-Step Methodology:

-

Reactor Setup: A solution of 2-phenylpyridine (1.0 eq) in glacial acetic acid is placed in a high-pressure reactor vessel.

-

Catalyst Addition: Platinum(IV) oxide (PtO₂, ~5 mol%) is carefully added to the solution.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar.[8]

-

Reaction: The mixture is stirred vigorously at room temperature for 6-8 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reactor is carefully depressurized. The catalyst is removed by filtration through a pad of Celite.

-

Isolation: The solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-phenylpiperidine, which can be further purified by column chromatography or distillation.

Performance Data for Heterogeneous Catalysis

The following table summarizes typical results for the hydrogenation of various substituted pyridines, highlighting the versatility of the PtO₂/acetic acid system.[8]

| Starting Pyridine | H₂ Pressure (bar) | Time (h) | Product | Yield (%) |

| 2-Methylpyridine | 70 | 4-6 | 2-Methylpiperidine | High |

| 3-Methylpyridine | 70 | 4-6 | 3-Methylpiperidine | High |

| 2-Phenylpyridine | 60 | 8 | 2-Phenylpiperidine | High |

| 2-Bromopyridine | 50 | 6 | 2-Bromopiperidine | High |

| 2-Fluoropyridine | 50 | 6 | 2-Fluoropiperidine | High |

Yields are generally reported as high but are substrate-dependent. Data adapted from ReddyMasu Sreenivasulu et al., 2015.[8]

Constructing the Ring: Intramolecular Reductive Amination

Intramolecular reductive amination is a powerful and versatile strategy for constructing the piperidine ring from acyclic precursors. This one-pot reaction typically involves the cyclization of an amino-aldehyde or amino-ketone, where the amine and carbonyl groups are separated by a suitable carbon chain. A particularly effective variation is the double reductive amination (DRA) of dicarbonyl compounds.[11]

Mechanism and Rationale

The DRA process is a cascade reaction that efficiently forms the piperidine skeleton.[11] The sequence involves:

-

Condensation of a primary amine or ammonia with one carbonyl group to form an imine.

-

Reduction of the imine to a secondary amine.

-

Intramolecular condensation of the newly formed amine with the second carbonyl group to form a cyclic iminium ion.

-

Reduction of the cyclic iminium ion to yield the final piperidine product.

This method is highly valued for its efficiency and the ability to generate stereochemically rich products, especially when using chiral starting materials derived from the "chiral pool," such as sugars.[11]

Caption: The Double Reductive Amination (DRA) cascade for piperidine synthesis.

General Experimental Protocol: Synthesis of a Polyhydroxypiperidine

This protocol is conceptualized based on methodologies for synthesizing iminosugars from sugar-derived dialdehydes.[11] A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is notable for its ability to selectively reduce imines in the presence of carbonyls.[12]

Step-by-Step Methodology:

-

Reactant Preparation: A solution of the dicarbonyl substrate (e.g., a sugar-derived dialdehyde, 1.0 eq) is prepared in a suitable protic solvent like methanol or a buffered aqueous solution.

-

Amine Addition: The primary amine (e.g., benzylamine, 1.1 eq) and an acid catalyst (e.g., acetic acid, to maintain a pH of ~5-6) are added to the solution. The mixture is stirred at room temperature for 1-2 hours to facilitate the initial imine formation.

-

Reduction: Sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) is added portion-wise to the reaction mixture, controlling any effervescence.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: The reaction is quenched by the careful addition of an acid (e.g., 1M HCl) to destroy excess reducing agent. The solvent is then removed under reduced pressure.

-

Isolation & Purification: The residue is taken up in water and washed with an organic solvent (e.g., dichloromethane) to remove nonpolar impurities. The aqueous layer is then basified (e.g., with NaOH) and extracted with an organic solvent (e.g., ethyl acetate) to isolate the piperidine product. The combined organic extracts are dried, filtered, and concentrated. Purification is typically achieved by column chromatography.

Cycloaddition Strategies: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for constructing six-membered nitrogen heterocycles, including piperidines and their precursors.[13][14] In this reaction, an imine (the aza-dienophile) reacts with a conjugated diene in a [4+2] cycloaddition.[13]

Mechanism and Rationale

The reaction can proceed through either a concerted pericyclic mechanism or a stepwise Mannich-Michael pathway, particularly when using activated, oxygenated dienes like Danishefsky's diene.[13][14] The key to the reaction's success is the activation of the imine, which is typically achieved using a Lewis acid or Brønsted acid catalyst.[13] This enhances the electrophilicity of the imine, making it susceptible to attack by the diene.

The use of activated dienes, such as silyl enol ethers (e.g., Danishefsky's diene), allows for the synthesis of functionalized piperidin-4-one derivatives after hydrolysis of the initial cycloadduct.[13] This provides a versatile handle for further synthetic modifications.

Caption: Workflow for piperidinone synthesis via a Lewis-acid catalyzed aza-Diels-Alder reaction.

Historical Context and Key Developments

In the early 1980s, Danishefsky reported the first general cycloadditions involving unactivated imines and his electron-rich diene, catalyzed by zinc chloride (ZnCl₂).[13] These reactions, while groundbreaking, were often slow and required stoichiometric amounts of the Lewis acid.[13] Subsequent research has led to the development of more efficient catalytic systems, including asymmetric variants using chiral Lewis acids or organocatalysts, which allow for the enantioselective synthesis of piperidine derivatives.[13]

The Classic Approach: The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a robust and reliable method for synthesizing tetrahydroisoquinolines and related heterocyclic systems, including those containing a piperidine ring fused to an aromatic system.[15][16] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[15]

Mechanism and Scope

The reaction mechanism proceeds through the formation of an iminium ion, which is a sufficiently powerful electrophile to attack the tethered aromatic ring.[15]

-

Condensation: The β-arylethylamine reacts with the carbonyl compound to form an imine.

-

Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.

-

Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic substitution.

-

Deprotonation: Loss of a proton re-aromatizes the system and yields the final product.

The reaction works best with electron-rich aromatic systems like indoles (to form β-carbolines) or activated phenyl rings.[15] Less nucleophilic aromatic rings may require harsher conditions, such as stronger acids and higher temperatures.[15]

Application in Natural Product Synthesis

The Pictet-Spengler reaction has been a cornerstone in the total synthesis of numerous alkaloids.[17][18] Its reliability and ability to set key stereocenters (in asymmetric variants) make it a favored strategy for constructing complex molecular architectures. For example, it has been employed in the synthesis of bioactive compounds like the alkaloid (-)-suaveoline and precursors to pyranonaphthoquinone natural products.[18]

Conclusion and Future Outlook

The synthesis of piperidine derivatives remains a vibrant and essential area of chemical research. While classical methods like pyridine hydrogenation and the Pictet-Spengler reaction continue to be mainstays of the synthetic chemist's toolkit, modern advancements are providing new levels of efficiency and selectivity. The development of novel catalytic systems, particularly in asymmetric catalysis and late-stage functionalization, is expanding the accessible chemical space for piperidine-containing molecules.[10][19][20] Methods that combine biocatalysis with traditional chemical reactions are also emerging, promising more sustainable and streamlined routes to these vital pharmaceutical building blocks.[20] As drug discovery targets become more complex, the continued innovation in piperidine synthesis will be paramount to developing the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioengineer.org [bioengineer.org]

- 11. soc.chim.it [soc.chim.it]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 20. news-medical.net [news-medical.net]

An In-Depth Technical Guide to 2,2-Dimethyl-4-piperidinol: Properties, Synthesis, and Applications

Introduction

2,2-Dimethyl-4-piperidinol is a substituted piperidine derivative that serves as a valuable intermediate and building block in organic synthesis, particularly within the pharmaceutical industry. The piperidine ring is one of the most common heterocyclic motifs found in FDA-approved drugs and natural alkaloids, making its derivatives highly significant in medicinal chemistry.[1][2] The specific substitution pattern of 2,2-Dimethyl-4-piperidinol—featuring gem-dimethyl groups at the C2 position and a hydroxyl group at the C4 position—imparts unique steric and electronic properties that chemists can leverage to create complex molecular architectures.

This guide provides a comprehensive overview of the core properties, synthesis, characterization, and applications of 2,2-Dimethyl-4-piperidinol. It is intended for researchers, chemists, and drug development professionals who utilize piperidine scaffolds in their synthetic campaigns.

Core Chemical and Physical Properties

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. 2,2-Dimethyl-4-piperidinol is an organic compound whose structure consists of a piperidine ring with two methyl groups at the 2-position and a hydroxyl group at the 4-position.[3] These features dictate its solubility, reactivity, and handling requirements.

Key physicochemical data for 2,2-Dimethyl-4-piperidinol are summarized in the table below.

| Property | Value | Source |

| CAS Number | 937681-12-4 | [3] |

| Molecular Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | [3] |

| Melting Point | 78 °C (recrystallized from ethanol/water) | [3] |

| Boiling Point | 66 °C at 0.2 Torr | [3] |

| Appearance | White to off-white crystalline solid | |

| InChI Key | UIBILPLZRULHTE-UHFFFAOYSA-N |

The presence of both a hydroxyl group (hydrogen bond donor and acceptor) and a secondary amine (hydrogen bond donor and acceptor) suggests that the molecule is polar and will exhibit some solubility in polar protic solvents. The gem-dimethyl group provides steric hindrance near the nitrogen atom, which can influence its nucleophilicity and the conformational preference of the piperidine ring.

Synthesis and Purification

The synthesis of substituted piperidines can be challenging, especially when aiming for specific substitution patterns that are not symmetrical.[4] The most common laboratory-scale and industrial approaches to piperidine cores involve the reduction of corresponding pyridine precursors or cyclization strategies.[5][6]

A prevalent strategy for synthesizing 4-piperidinol derivatives involves the reduction of the corresponding 4-piperidone. The precursor, 2,2-dimethyl-4-piperidone, can be synthesized through various multi-step sequences.[4][7]

Representative Synthesis: Reduction of 2,2-Dimethyl-4-piperidone

The conversion of the ketone in 2,2-dimethyl-4-piperidone to the secondary alcohol in 2,2-Dimethyl-4-piperidinol is a standard reduction reaction. The choice of reducing agent is crucial to ensure chemoselectivity, avoiding the reduction of other functional groups if present.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is an ideal choice for this transformation. It is a mild reducing agent, highly selective for aldehydes and ketones, and is safer and easier to handle compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄). Its use minimizes the risk of over-reduction and simplifies the workup procedure.

-

Solvent: A protic solvent like methanol or ethanol is typically used. These solvents are capable of dissolving both the piperidone substrate and the sodium borohydride. Furthermore, the solvent acts as the proton source to quench the intermediate alkoxide formed during the reaction.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-4-piperidone (1.0 eq). Dissolve the substrate in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is a critical step to control the exothermic nature of the hydride reduction and prevent potential side reactions.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding acetone to consume any excess NaBH₄. Subsequently, add water and adjust the pH to ~9-10 with a basic solution (e.g., 1 M NaOH) to ensure the product is in its free-base form.

-

Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield pure 2,2-Dimethyl-4-piperidinol.[3]

-

Validation: The structure and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compared against literature data.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,2-Dimethyl-4-piperidinol.

Applications in Research and Drug Development

The true value of 2,2-Dimethyl-4-piperidinol lies in its role as a versatile scaffold for building more complex molecules. Piperidine derivatives are integral to pharmaceuticals across various therapeutic areas.[1] The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, for example, are a class of potent opioid receptor antagonists.[8][9]

The secondary amine and the hydroxyl group of 2,2-Dimethyl-4-piperidinol are key functional handles for derivatization.

-

N-Alkylation/Arylation: The nitrogen atom can be readily functionalized via reductive amination, Buchwald-Hartwig amination, or reaction with alkyl halides to introduce diverse substituents. This is a common strategy to modulate a molecule's pharmacological properties, such as receptor affinity or cell permeability.[10]

-

O-Substitution: The hydroxyl group can be converted into ethers, esters, or other functional groups. This position is often modified to fine-tune solubility, metabolic stability, or to act as a connection point for linkers in more complex drug conjugates.

-

Key Intermediate: It is used as an intermediate in the synthesis of diphenylpyraline derivatives, which have shown potent antimycobacterial activities, particularly against Mycobacterium tuberculosis.[3]

Derivatization Pathways Diagram

Caption: Key derivatization pathways for 2,2-Dimethyl-4-piperidinol.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount in a research environment. While specific hazard data for 2,2-Dimethyl-4-piperidinol is limited, general precautions for substituted piperidines and amino alcohols should be followed. Related compounds can be corrosive, flammable, and cause skin and eye irritation.[11][12]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not ingest. Wash hands thoroughly after handling.[11]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[11] Use non-sparking tools.[11]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][12][13]

-

Skin: Wash off immediately with soap and plenty of water.[12][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[11][13]

-

Storage Recommendations:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11]

-

Inert Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended to prevent oxidation and degradation.[3]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[12]

Conclusion

2,2-Dimethyl-4-piperidinol is a strategically important heterocyclic building block. Its defined stereochemistry and dual functional handles—a secondary amine and a secondary alcohol—provide synthetic chemists with a versatile platform for constructing novel and complex molecules. A thorough understanding of its properties, synthetic access, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the fields of medicinal chemistry and drug discovery.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 937681-12-4,2,2-DiMethylpiperidin-4-ol | lookchem [lookchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 7. 2,2-Dimethylpiperidin-4-one | C7H13NO | CID 20569310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.cn [capotchem.cn]

A Comprehensive Technical Guide to 2,2-Dimethylpiperidin-4-ol: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 2,2-Dimethylpiperidin-4-ol, a pivotal heterocyclic building block in medicinal chemistry. The document delineates a robust synthetic protocol for its preparation via the reduction of 2,2-dimethylpiperidin-4-one, offering detailed procedural steps and mechanistic insights. A thorough characterization of the molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on established principles and analysis of analogous structures. Furthermore, this guide elucidates the significant role of this compound as a key intermediate in the synthesis of pharmacologically active compounds, with a particular focus on its application in the development of novel antitubercular agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile piperidinol derivative.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a vast array of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an attractive structural motif for modulating biological activity. Within this class of compounds, this compound (CAS No. 937681-12-4) has emerged as a valuable and versatile intermediate.[2] The gem-dimethyl substitution at the C2 position introduces conformational rigidity and steric hindrance, which can be strategically exploited to enhance selectivity and metabolic stability of derivative compounds. The hydroxyl group at the C4 position provides a convenient handle for further chemical elaboration, enabling the synthesis of diverse molecular architectures.

This guide aims to provide a comprehensive technical overview of this compound, encompassing its synthesis, detailed characterization, and key applications in the pursuit of novel therapeutics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 937681-12-4 | [2] |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Melting Point | 78 °C (recrystallized from ethanol/water) | [2] |

| Boiling Point | 66 °C at 0.2 Torr | [2] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. |

Synthesis of this compound

The most direct and efficient route to this compound is the reduction of its corresponding ketone, 2,2-dimethylpiperidin-4-one (CAS No. 858264-10-5).[3] This transformation can be readily achieved using common hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by factors such as scale, desired workup conditions, and the presence of other functional groups.

Mechanistic Rationale

The reduction of a ketone to a secondary alcohol by a complex metal hydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the workup to yield the final alcohol product.

Caption: General mechanism for the reduction of 2,2-dimethylpiperidin-4-one.

Experimental Protocol: Sodium Borohydride Reduction

This protocol provides a safe and efficient method for the synthesis of this compound on a laboratory scale. Sodium borohydride is a milder reducing agent than lithium aluminum hydride and allows for the use of protic solvents, simplifying the procedure.[4]

Materials:

-

2,2-Dimethylpiperidin-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylpiperidin-4-one (1.0 eq.) in methanol (10 mL per gram of ketone). Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 eq.) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Basify the aqueous residue to pH ~9-10 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a mixture of ethanol and water to afford a white crystalline solid.

Alternative Protocol: Lithium Aluminum Hydride Reduction

For larger scale synthesis or when a more potent reducing agent is required, lithium aluminum hydride (LiAlH₄) can be employed.[5][6] Caution: LiAlH₄ reacts violently with water and protic solvents. This reaction must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).

Caption: Workflow for LiAlH₄ reduction.

A detailed procedure for LiAlH₄ reductions, including the crucial Fieser workup method to safely quench the reaction and precipitate aluminum salts, can be found in established organic synthesis resources.[7][8]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following are the expected spectral data based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

δ 3.8-4.0 ppm (m, 1H): This multiplet is attributed to the proton on the carbon bearing the hydroxyl group (CH-OH).

-

δ 2.8-3.0 ppm (m, 2H): These signals correspond to the axial and equatorial protons on the carbon adjacent to the nitrogen atom (C6-H₂).

-

δ 1.6-1.8 ppm (m, 2H): These multiplets arise from the axial and equatorial protons at the C3 position.

-

δ 1.4-1.6 ppm (m, 2H): These signals are from the axial and equatorial protons at the C5 position.

-

δ 1.1-1.2 ppm (s, 6H): A characteristic singlet for the two equivalent methyl groups at the C2 position.

-

Variable ppm (br s, 2H): Broad singlets corresponding to the N-H and O-H protons, which are exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

δ ~68 ppm: The carbon atom attached to the hydroxyl group (C4).

-

δ ~55 ppm: The carbon atom at the C2 position bearing the gem-dimethyl groups.

-

δ ~48 ppm: The carbon atom adjacent to the nitrogen at the C6 position.

-

δ ~40 ppm: The carbon atom at the C3 position.

-

δ ~35 ppm: The carbon atom at the C5 position.

-

δ ~25 ppm: The two equivalent methyl carbons at the C2 position.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

3400-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol and N-H stretching of the secondary amine.

-

2960-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

-

1100-1000 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

m/z = 129: Molecular ion peak [M]⁺.

-

m/z = 114: Loss of a methyl group ([M-15]⁺).

-

m/z = 96: Loss of a methyl group and water ([M-15-18]⁺).

-

Alpha-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines, leading to characteristic fragment ions.[9]

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility is particularly evident in the development of novel antitubercular agents.

Intermediate for Antitubercular Agents

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new and effective treatments. This compound is a key precursor in the synthesis of diphenylpyraline derivatives, a class of compounds that have demonstrated potent antimycobacterial activity.[2] The piperidinol moiety is incorporated into the final structure, where it can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The synthesis of these derivatives often involves the etherification or esterification of the hydroxyl group of this compound.

Caption: Synthetic pathway to antitubercular diphenylpyraline derivatives.

The gem-dimethyl group on the piperidine ring can provide steric shielding, potentially protecting the molecule from metabolic degradation and enhancing its in vivo efficacy. The stereochemistry of the hydroxyl group at the C4 position can also be explored to optimize interactions with the biological target. The discovery and development of piperidinol analogs with anti-tuberculosis activity is an active area of research.[10][11]

Conclusion

This compound is a synthetically accessible and highly valuable building block for medicinal chemistry and drug discovery. Its unique structural features, including the conformationally restricted gem-dimethyl group and the versatile hydroxyl functionality, make it an attractive starting material for the synthesis of novel therapeutic agents. The straightforward synthesis via the reduction of the corresponding ketone allows for its ready availability for research and development purposes. As the quest for new and improved drugs continues, particularly in the area of infectious diseases like tuberculosis, the strategic application of key intermediates such as this compound will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical science.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 937681-12-4,this compound | lookchem [lookchem.com]

- 3. 2,2-Dimethylpiperidin-4-one | C7H13NO | CID 20569310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Workup [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of dipiperidines as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the 2,2-Dimethylpiperidin-4-ol Scaffold

An In-Depth Technical Guide to the Derivatives of 2,2-Dimethylpiperidin-4-ol: Synthesis, Characterization, and Applications

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold for drug design. Within this class, this compound emerges as a particularly strategic building block. Its core structure features a secondary amine, a secondary alcohol, and a gem-dimethyl group at the C2 position. This gem-dimethyl substitution sterically hinders the adjacent nitrogen atom, modulating its basicity and nucleophilicity, which can be a crucial factor in fine-tuning drug-receptor interactions and improving metabolic stability.

This guide provides a comprehensive exploration of the derivatives of this compound (CAS: 937681-12-4), focusing on synthetic strategies, detailed experimental workflows, and a survey of their applications in modern drug discovery.[3][4]

Core Compound Properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 2,2-Dimethyl-4-piperidinol |

| CAS Number | 937681-12-4 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | White Crystalline Solid (typical) |

| Melting Point | 78°C (reported from ethanol/water)[3] |

Part 1: Synthetic Pathways to the Core and Its Key Precursor

The primary precursor for synthesizing this compound is its corresponding ketone, 2,2-Dimethylpiperidin-4-one.[5] The synthesis of this ketone is a critical first step, often followed by stereoselective or non-selective reduction to obtain the target alcohol.

Synthesis of 2,2-Dimethylpiperidin-4-one

While multiple routes exist for substituted piperidinones, a common conceptual approach involves a variation of the Petrenko-Kritschenko piperidone synthesis or similar cyclization strategies. The synthesis of the related 2,2,6,6-tetramethylpiperidin-4-one often starts from acetone and ammonia, highlighting a general strategy of using simple precursors for building the heterocyclic ring.[6]

Reduction to this compound

The conversion of the ketone to the alcohol is a standard reduction reaction. The choice of reducing agent is critical as it determines the stereochemical outcome (axial vs. equatorial alcohol) and compatibility with other functional groups.

-

Non-selective Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most common and cost-effective method. It is technically straightforward and provides high yields, typically resulting in a mixture of cis and trans isomers.

-

Stereoselective Reduction: For specific stereoisomers, bulkier reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) can favor the formation of the sterically less hindered alcohol.

Experimental Protocol: Synthesis of this compound from its Ketone

Objective: To prepare this compound via the sodium borohydride reduction of 2,2-Dimethylpiperidin-4-one.

Materials:

-

2,2-Dimethylpiperidin-4-one hydrochloride (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Deionized Water

-

Sodium hydroxide (NaOH), 1M solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve 2,2-Dimethylpiperidin-4-one hydrochloride (1.0 eq) in methanol (approx. 10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.

-

Basification & Cooling: Cool the solution to 0°C using an ice bath. Slowly add 1M NaOH (approx. 1.1 eq) to neutralize the hydrochloride and liberate the free base. Stir for 10 minutes. Causality: The reduction works on the free ketone, not its salt. Performing this at 0°C controls any potential exothermic reaction.

-

Reduction: While maintaining the temperature at 0°C, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality: Portion-wise addition is crucial to control the evolution of hydrogen gas and prevent a rapid, uncontrolled exotherm.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to decompose the excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the resulting aqueous slurry with dichloromethane (3 x volume of water). Causality: The product alcohol is organic-soluble and will move into the DCM layer, leaving inorganic salts behind in the aqueous layer.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of fresh DCM.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.[7]

Part 2: Core Derivatization Strategies

The this compound scaffold offers two primary reactive handles for derivatization: the secondary amine (N-H) and the secondary alcohol (O-H). This dual functionality allows for the creation of diverse chemical libraries.

Caption: Primary derivatization pathways for the this compound core.

N-Substitution Reactions

The secondary amine is often the most reactive site and a common point for modification to explore structure-activity relationships (SAR).

-

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides (e.g., iodomethane, benzyl bromide) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine.

-

N-Acylation: Formation of amides by reacting the amine with acyl chlorides or anhydrides. This is often used to introduce carbonyl-containing moieties.

-

Reductive Amination: A powerful method for creating substituted amines by reacting the core with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is a key reaction for producing complex derivatives.[8]

-

Buchwald-Hartwig/Ullmann Coupling: For the synthesis of N-aryl derivatives, these palladium- or copper-catalyzed cross-coupling reactions are the methods of choice, allowing for the introduction of diverse aromatic and heteroaromatic systems.

O-Substitution Reactions

The secondary alcohol at the C4 position can be modified to introduce new pharmacophores or alter the molecule's polarity and hydrogen bonding capacity.

-

O-Esterification: Formation of esters using acyl chlorides or carboxylic acids (under Fischer or Steglich conditions).

-

O-Etherification (Williamson Synthesis): Formation of ethers by deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.

Part 3: Applications of this compound Derivatives in Drug Discovery

Derivatives of this scaffold have shown promise in several therapeutic areas, demonstrating the versatility of the core structure.

| Derivative Class | Therapeutic Area | Reported Activity |

| Diphenylpyraline Analogs | Infectious Disease | Potent antimycobacterial activity against Mycobacterium tuberculosis.[3] |

| Benzo[d]imidazole Hybrids | Inflammation | Inhibition of NO and TNF-α production in macrophages.[9] |

| Tetrahydroisoquinoline Hybrids | Infectious Disease | Antifungal activity against clinically relevant Candida species.[8] |

| General Piperidine Scaffolds | Neurology, Agrochemicals | Serve as key intermediates for drugs targeting neurological disorders and for the synthesis of pesticides and herbicides.[10] |

Case Study: Antimycobacterial Agents

The use of this compound as a key intermediate in the synthesis of diphenylpyraline derivatives highlights its importance.[3] These derivatives have demonstrated significant efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The piperidinol moiety is crucial for the molecular framework that confers this biological activity.

Case Study: Anti-inflammatory Agents

Researchers have designed and synthesized novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as anti-inflammatory agents.[9] By linking the piperidine core to a benzimidazole moiety, compounds were developed that showed potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), key mediators in the inflammatory response. One lead compound, 6e, exhibited an IC₅₀ of 0.86 μM for NO inhibition and demonstrated superior in vivo anti-inflammatory activity compared to ibuprofen in a xylene-induced ear edema model.[9]

Part 4: Validated Experimental Workflow

The following diagram and protocol illustrate a complete, self-validating workflow for a common derivatization reaction: N-alkylation via reductive amination.

Caption: A validated workflow for N-alkylation using reductive amination.

This workflow represents a self-validating system. Each step has a clear purpose, and the checkpoints (TLC/LC-MS monitoring) ensure the reaction proceeds as expected before moving to the next phase. The final characterization by NMR and high-resolution mass spectrometry (HRMS) provides definitive structural confirmation and purity assessment, validating the entire process.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the development of novel chemical entities. Its dual N-H and O-H functionality, combined with the modulating effect of the gem-dimethyl group, provides a rich canvas for synthetic exploration. The derivatives stemming from this core have already demonstrated significant potential in treating infectious and inflammatory diseases. The robust and well-understood synthetic methodologies associated with this scaffold ensure that it will remain a valuable tool for researchers, scientists, and drug development professionals for the foreseeable future.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cas 937681-12-4,this compound | lookchem [lookchem.com]

- 4. This compound | CAS 937681-12-4 [matrix-fine-chemicals.com]

- 5. 2,2-Dimethylpiperidin-4-one | C7H13NO | CID 20569310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,2-Dimethylpiperidin-4-one hydrochloride [myskinrecipes.com]

A Technical Guide to 2,2-Dimethylpiperidin-4-ol: A Foundational Intermediate in Modern Drug Discovery

Abstract: The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals across numerous therapeutic areas.[1][2] Among the many substituted piperidine building blocks, 2,2-Dimethylpiperidin-4-ol emerges as a particularly valuable intermediate. Its unique structural features—a secondary amine, a hydroxyl group for functionalization, and a gem-dimethyl group that imparts steric influence and metabolic stability—make it a versatile precursor for complex molecular architectures. This guide provides an in-depth examination of the synthesis, stereochemical considerations, and strategic application of this compound in the development of novel therapeutic agents, intended for researchers and professionals in the field of drug development.

Core Characteristics of this compound

This compound (CAS No: 937681-12-4) is a heterocyclic organic compound featuring a piperidine ring substituted with two methyl groups at the C2 position and a hydroxyl group at the C4 position.[3] This specific arrangement of functional groups provides two key reactive sites: the secondary amine (N-H) and the secondary alcohol (O-H), allowing for sequential and regioselective modifications.

The presence of the gem-dimethyl group at the C2 position, adjacent to the nitrogen atom, is of significant strategic importance. This structural feature can:

-

Sterically hinder the adjacent nitrogen, influencing its nucleophilicity and the conformational preference of N-substituents.

-

Enhance metabolic stability by blocking α-hydrogen abstraction, a common route for cytochrome P450-mediated metabolism of cyclic amines.

-

Increase lipophilicity , which can modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [3][4] |

| Molecular Weight | 129.20 g/mol | [3][4] |

| CAS Number | 937681-12-4 | [3] |

| Melting Point | 78°C (recrystallized from ethanol/water) | [3] |

| Boiling Point | 66°C at 0.2 Torr | [3] |

| Appearance | White crystalline solid | General |

| Storage | 2–8 °C under inert gas (Nitrogen or Argon) | [3] |

Synthesis and Purification

The most common and direct route to this compound is through the reduction of its corresponding ketone precursor, 2,2-Dimethylpiperidin-4-one.[5] This transformation is a standard carbonyl reduction that can be achieved with high efficiency using various reducing agents.

Workflow for Synthesis via Ketone Reduction

The general workflow involves the catalytic hydrogenation or chemical reduction of 2,2-Dimethylpiperidin-4-one.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Sodium Borohydride Reduction

This protocol describes a reliable, lab-scale synthesis of this compound from 2,2-Dimethylpiperidin-4-one.

Materials:

-

2,2-Dimethylpiperidin-4-one (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer, round-bottom flask, ice bath

Procedure:

-

Dissolution: Dissolve 2,2-Dimethylpiperidin-4-one in methanol in a round-bottom flask and cool the solution to 0°C using an ice bath.

-

Reduction: Add sodium borohydride portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to decompose any excess NaBH₄.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Extract the resulting aqueous solution three times with dichloromethane or ethyl acetate.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[3]

Applications in Pharmaceutical Synthesis

The true value of this compound lies in its role as a versatile scaffold for building complex, biologically active molecules. The secondary amine and hydroxyl group serve as handles for diversification, leading to libraries of compounds for screening.

A. Synthesis of Antimycobacterial Agents

This compound is a key intermediate in the synthesis of diphenylpyraline derivatives that exhibit potent activity against Mycobacterium tuberculosis.[3] The synthesis leverages the secondary amine for the introduction of a diphenylmethyl moiety.

Caption: N-alkylation to form a key antimycobacterial scaffold.

In this pathway, the nucleophilic secondary amine of this compound attacks the electrophilic carbon of bromodiphenylmethane in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form the N-substituted product. The hydroxyl group at the C4 position remains available for further modification or can contribute to receptor binding.